2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone
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Overview
Description
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone is a chemical compound with the CAS Number: 388-31-8. It has a molecular weight of 267.1 . The IUPAC name for this compound is 2-bromo-1-(4-fluoro-1-naphthyl)ethanone .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone is 1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and oxygen atoms.Physical And Chemical Properties Analysis
The compound 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone has a molecular weight of 267.1 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
- Application Summary : Alpha-Bromoketones are important intermediates in organic synthesis. They can be used to synthesize various organic compounds, including pharmaceuticals and agrochemicals .
- Method of Application : In a research paper, a new and versatile one-pot strategy was proposed to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone . The 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone was synthesized as part of this research .
- Results or Outcomes : The paper reported successful synthesis of various alpha-Bromoketones, including 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXQKCHZJABDHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282470 |
Source
|
Record name | 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone | |
CAS RN |
388-31-8 |
Source
|
Record name | 388-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-(4-fluoronaphthalen-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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